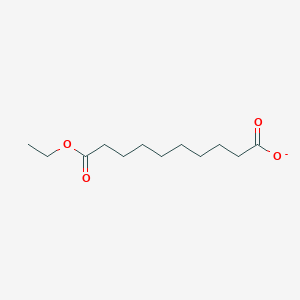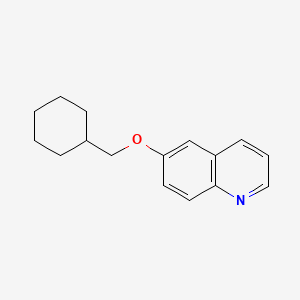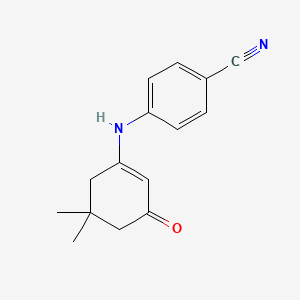
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride is a quaternary ammonium compound with a molecular formula of C13H21ClN2O2. This compound is characterized by the presence of a nitrobenzyl group attached to the nitrogen atom of the ethanaminium moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride typically involves the reaction of N,N-diethylethanamine with 3-nitrobenzyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
N,N-diethylethanamine+3-nitrobenzyl chloride→N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide using appropriate halide salts.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding amine and nitrobenzyl alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Sodium bromide, sodium iodide
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: N,N-Diethyl-N-(3-aminobenzyl)ethanaminium chloride
Substitution: N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium bromide or iodide
Hydrolysis: N,N-diethylethanamine, 3-nitrobenzyl alcohol
科学的研究の応用
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
作用機序
The mechanism of action of N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. The nitro group may also participate in redox reactions, contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
- N,N-Diethyl-N-(4-nitrobenzyl)ethanaminium chloride
- N,N-Diethyl-N-(2-nitrobenzyl)ethanaminium chloride
- N,N-Diethyl-N-(3-nitrophenyl)ethanaminium bromide
Uniqueness
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride is unique due to the specific positioning of the nitro group on the benzyl ring, which influences its chemical reactivity and interaction with biological membranes. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
特性
CAS番号 |
34906-32-6 |
|---|---|
分子式 |
C13H21ClN2O2 |
分子量 |
272.77 g/mol |
IUPAC名 |
triethyl-[(3-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C13H21N2O2.ClH/c1-4-15(5-2,6-3)11-12-8-7-9-13(10-12)14(16)17;/h7-10H,4-6,11H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
RHKVSAAWZQQCDH-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)CC1=CC(=CC=C1)[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



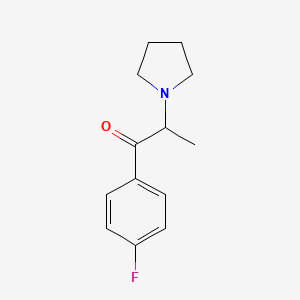
![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14124523.png)
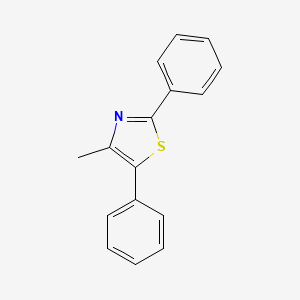
![(3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one](/img/structure/B14124535.png)
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14124554.png)
![3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid](/img/structure/B14124568.png)
![N-Benzylbenzo[d][1,3]dioxol-5-amine](/img/structure/B14124572.png)
